molecular formula C6H10F3N3O3 B2701817 Azetidin-3-ylurea;2,2,2-trifluoroacetic acid CAS No. 2287311-81-1

Azetidin-3-ylurea;2,2,2-trifluoroacetic acid

Cat. No.: B2701817
CAS No.: 2287311-81-1
M. Wt: 229.159
InChI Key: FUEHYRROVVKJMA-UHFFFAOYSA-N
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Description

Azetidin-3-ylurea;2,2,2-trifluoroacetic acid is a chemical compound supplied as a salt, where the organic base is paired with trifluoroacetic acid (TFA). This form often enhances the compound's stability and solubility for research applications. The azetidine ring is a four-membered nitrogen-containing heterocycle that is a privileged scaffold in medicinal chemistry. The presence of the urea functional group adds hydrogen-bonding capability, which is valuable for molecular recognition. Compounds featuring the azetidine ring are frequently explored as key intermediates and building blocks in organic synthesis and pharmaceutical research for constructing more complex molecular architectures . Research Applications and Value: This compound is primarily used in early-stage research and development. Its structure makes it a valuable intermediate for synthesizing novel molecules with potential biological activity. Researchers utilize it in the design and development of targeted libraries for high-throughput screening. The urea moiety can be instrumental in creating inhibitors that target enzymes or receptors, making it relevant for probing new therapeutic pathways. Handling and Safety: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) before use. Trifluoroacetic acid (TFA) is a common component in research chemicals and is known to have specific interactions in biochemical systems, which should be considered during experimental design .

Properties

IUPAC Name

azetidin-3-ylurea;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O.C2HF3O2/c5-4(8)7-3-1-6-2-3;3-2(4,5)1(6)7/h3,6H,1-2H2,(H3,5,7,8);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEHYRROVVKJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)NC(=O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-3-ylurea;2,2,2-trifluoroacetic acid typically involves the reaction of azetidin-3-ylurea with 2,2,2-trifluoroacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then isolated by filtration or crystallization and purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced purification techniques such as high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-ylurea;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidin-3-ylurea derivatives with additional oxygen-containing functional groups, while reduction may produce azetidin-3-ylurea derivatives with reduced functional groups.

Scientific Research Applications

Chemical Properties and Structure

Azetidin-3-ylurea;2,2,2-trifluoroacetic acid is characterized by the molecular formula C6H10F3N3O3C_6H_{10}F_3N_3O_3 and a molecular weight of approximately 229.154 g/mol. The compound consists of an azetidine ring combined with a urea functional group and trifluoroacetic acid, which enhances its reactivity and stability in various environments.

Chemistry

  • Building Block for Organic Synthesis : this compound serves as a versatile building block in synthesizing complex organic molecules and heterocycles. Its trifluoromethyl group contributes to its reactivity, making it valuable in various synthetic pathways.
ApplicationDescription
Organic SynthesisUsed as a precursor in creating novel compounds.
Heterocycle FormationFacilitates the formation of diverse heterocycles through various reactions.

Biology

  • Biochemical Probes : The compound is investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. Preliminary studies suggest that it may inhibit specific enzymes critical for microbial growth, indicating potential antimicrobial activity.
Study FocusFindings
Enzyme InhibitionPotential to inhibit enzymes involved in microbial growth.
Antimicrobial ActivityPreliminary results suggest effectiveness against certain pathogens.

Medicine

  • Therapeutic Properties : this compound is explored for its therapeutic properties, particularly in antimicrobial and anticancer research. Its structural attributes imply activity against various diseases, including infections caused by resistant bacteria.
Medical ApplicationPotential Effects
AntimicrobialInhibits growth of bacteria and fungi.
AnticancerInvestigated for effects on cancer cell lines in vitro.

Industry

  • Material Development : The compound is utilized in developing new materials and chemical processes within the industrial sector. Its unique properties make it suitable for applications requiring specific chemical characteristics.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth at low concentrations, suggesting its potential as an antibiotic agent.

Case Study 2: Synthesis Pathways

Research demonstrated several synthetic pathways for this compound involving different reagents and conditions. Optimization of these methods resulted in improved yields and purity levels suitable for pharmaceutical applications.

Mechanism of Action

The mechanism of action of azetidin-3-ylurea;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease processes.

Comparison with Similar Compounds

Structural Analogues

a) 4-(4-Chlorophenyl)-1-(cyclohexylmethyl)-3-fluoro-piperidine;2,2,2-trifluoroacetic acid (4PP-52)
  • Structure : Piperidine (six-membered ring) substituted with fluorophenyl and cyclohexylmethyl groups; TFA counterion.
  • Fluorine substitution on the aromatic ring may enhance lipophilicity and metabolic stability in drug design .
b) 2-(Azetidin-3-yloxy)acetic acid; Trifluoroacetic Acid
  • Structure : Azetidine linked to acetic acid via an ether bond; TFA counterion.
  • Key Differences :
    • The ether-linked acetic acid group increases polarity compared to the urea group, altering solubility and hydrogen-bonding capacity.
    • Urea groups (–NH–CO–NH₂) in the target compound may enhance binding to biological targets (e.g., enzymes or receptors) .
c) Trifluoroacetic Acid (TFA) Derivatives
  • Examples: Ethyl trifluoroacetate (CF₃COOEt), trifluoroacetamide (CF₃CONH₂), and trifluoroethanol (CF₃CH₂OH).
  • Key Differences :
    • Volatility : TFA (BP: 72°C) is more volatile than urea-linked derivatives, which likely have higher melting points due to hydrogen bonding.
    • Acidity : TFA’s acidity (pKa ~0.23) surpasses that of esters (e.g., CF₃COOEt, pKa ~13) but is comparable to trifluoroacetamide (CF₃CONH₂, pKa ~−2) .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Solubility Acidity (pKa) Applications
Azetidin-3-ylurea;TFA C₅H₈F₃N₃O₃ 245.15* Polar solvents ~0.23 (TFA) Pharmaceuticals, catalysis
4PP-52;TFA C₁₈H₂₂ClF₃N₂O₂ 414.83 DMSO, ethanol ~0.23 (TFA) Antimycobacterial agents
Ethyl trifluoroacetate C₄H₅F₃O₂ 142.08 Organic solvents ~13 Solvent, acylating agent
Trifluoroacetamide C₂H₂F₃NO 113.04 Water, polar solvents ~−2 Etching, synthesis

*Molecular weight calculated from .

Stability and Handling

  • Hygroscopicity : TFA’s hygroscopic nature necessitates anhydrous storage for azetidin-3-ylurea;TFA, contrasting with more stable esters (e.g., CF₃COOEt) .
  • Thermal Stability : Urea derivatives typically decompose at higher temperatures (>150°C) compared to TFA alone (BP: 72°C) .

Biological Activity

Azetidin-3-ylurea; 2,2,2-trifluoroacetic acid is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : Azetidin-3-ylurea; 2,2,2-trifluoroacetic acid
  • Molecular Formula : C8H11F3N2O2
  • CAS Number : 2624132-44-9
  • Molar Mass : 224.18 g/mol

The biological activity of azetidin-3-ylurea derivatives often relates to their interaction with various biological targets. A significant aspect is their role as potential inhibitors in enzymatic pathways or as modulators of receptor activity. The trifluoroacetic acid (TFA) component can influence the solubility and stability of the compound, enhancing its bioavailability.

Biological Activity Overview

  • Antimicrobial Activity : Research indicates that compounds similar to azetidin-3-ylurea exhibit antimicrobial properties. For instance, studies have shown that derivatives can inhibit bacterial growth, although results may vary based on the counterion used (e.g., trifluoroacetate vs. hydrochloride salts) .
  • Cytotoxicity : The presence of TFA has been linked to cytotoxic effects in various cell lines. A study highlighted that residual TFA could skew results in cytotoxicity assays, emphasizing the need for careful interpretation of data when assessing biological activity .
  • Anticancer Potential : There is emerging evidence suggesting that azetidin-3-ylurea derivatives may possess anticancer properties. In vivo studies demonstrated that certain derivatives could inhibit tumor growth in animal models, with mechanisms potentially involving immune modulation and direct cytotoxic effects on tumor cells .

Case Study 1: Antibacterial Activity Assessment

A focused study evaluated the antibacterial efficacy of an alkylguanidino urea compound in both trifluoroacetate and hydrochloride forms. The results indicated comparable antibacterial profiles for both salt derivatives but noted reduced potency for the free base form . This underscores the importance of counterion selection in drug formulation.

Case Study 2: Cytotoxicity and Safety Profile

In a toxicity review, azetidin derivatives were assessed for their safety profile in rodent models. The study identified a no-observed-adverse-effect level (NOAEL) for trifluoroacetate at specific doses, indicating that while some cytotoxic effects were observed, they were within acceptable limits for further development .

Comparative Table of Biological Activities

Activity Type Azetidin Derivative Effect Observed Reference
AntibacterialAlkylguanidino ureaInhibition of bacterial growth
CytotoxicityAzetidin derivativeDose-dependent cytotoxic effects
AntitumorAzetidin derivativeTumor growth inhibition in animal models

Q & A

Basic: What are the primary synthetic applications of TFA in preparing azetidine-based compounds?

TFA is a critical reagent for activating heterocyclic scaffolds in nucleophilic aromatic substitution (SNAr) reactions. For example, TFA in 2,2,2-trifluoroethanol (TFE) facilitates coupling between anilines and fluorinated heterocycles (e.g., azetidine derivatives) by protonating the heterocycle to enhance electrophilicity. A typical protocol involves heating the reaction mixture to 80–100°C in TFA-TFE (1:1 v/v), followed by neutralization with sodium hydroxide and purification via chromatography .

Advanced: How can reaction conditions be optimized to mitigate TFA’s interference in NMR characterization of azetidine-3-ylurea derivatives?

TFA’s strong acidity and trifluoromethyl signals can obscure NMR peaks. To address this:

  • Deuterated solvent selection : Use methanol-d4 or DMSO-d6 to shift residual proton signals away from critical regions.
  • Neutralization : After reaction completion, basify the mixture with NaHCO3 to convert TFA to its volatile conjugate base (CF3COO⁻), which can be removed via lyophilization .
  • Alternative acids : Replace TFA with weaker acids (e.g., acetic acid) if feasible, though this may compromise reaction efficiency .

Basic: What are the standard methods for synthesizing TFA, and how do they impact purity for research applications?

TFA is synthesized via:

  • Electrochemical fluorination of acetyl chloride: Yields high-purity TFA (>98%) but requires specialized equipment .
  • Hydrolysis of 1,1,1-trichloro-2,2,2-trifluoroethane : Cost-effective but may introduce chlorine impurities, necessitating redistillation .
    For research-grade TFA, electrochemical methods are preferred, while industrial routes require post-synthesis purification .

Advanced: How can researchers resolve contradictions in reported yields for TFA-mediated coupling reactions?

Discrepancies often arise from solvent choice, stoichiometry, or protonation states. To optimize:

  • Solvent screening : TFE enhances solubility of polar intermediates, while dichloromethane may reduce side reactions .
  • Acid concentration : Titrate TFA (0.1–1.0 eq.) to balance activation without decomposing sensitive substrates.
  • Reaction monitoring : Use LC-MS to track intermediate formation and adjust heating duration (e.g., microwave irradiation vs. conventional heating) .

Basic: What purification strategies are effective for isolating azetidin-3-ylurea derivatives from TFA-containing reaction mixtures?

  • Distillation : TFA’s low boiling point (72°C) allows removal under reduced pressure.
  • Neutralization : Add 30% NaOH to precipitate the product, followed by recrystallization .
  • Chromatography : Use silica gel with a basic mobile phase (e.g., EtOAc/MeOH/NH4OH) to separate TFA salts .

Advanced: How does TFA’s solvation behavior influence its role as a catalyst in azetidine functionalization?

TFA’s high polarity and low nucleophilicity stabilize charged intermediates (e.g., Meisenheimer complexes in SNAr reactions). Its CF3 group withdraws electron density, enhancing protonation of heterocyclic nitrogen atoms. This activation is critical for coupling azetidine rings with aryl amines, achieving yields of 50–90% in optimized protocols .

Basic: What safety precautions are essential when handling TFA in azetidine synthesis?

  • Ventilation : Use fume hoods to avoid inhalation of volatile TFA.
  • Personal protective equipment (PPE) : Acid-resistant gloves and goggles.
  • Neutralization spills : Apply sodium bicarbonate immediately to mitigate corrosion .

Advanced: How can researchers address batch-to-batch variability in TFA-mediated reactions?

  • Quality control : Analyze TFA purity via ¹⁹F NMR (δ = -75 to -78 ppm for CF3) or titration against standardized NaOH.
  • Process consistency : Use anhydrous TFA stored under inert gas to prevent moisture-induced side reactions .

Basic: What analytical tools are recommended for characterizing TFA’s interaction with azetidine derivatives?

  • ¹H/¹⁹F NMR : Identify protonation sites and confirm trifluoroacetyl adducts.
  • IR spectroscopy : Detect C=O stretching (∼1770 cm⁻¹) of TFA-bound intermediates.
  • X-ray crystallography : Resolve structural details of TFA-azetidine salts .

Advanced: How can computational modeling guide the design of TFA-catalyzed azetidine functionalization?

  • DFT calculations : Predict proton affinities of heterocyclic nitrogen atoms to prioritize reactive sites.
  • Solvent modeling : Simulate TFA-TFE interactions to optimize dielectric environments for transition-state stabilization .

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